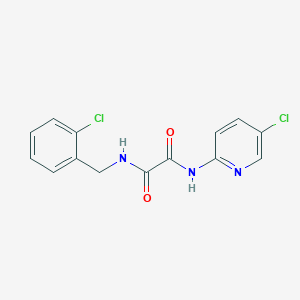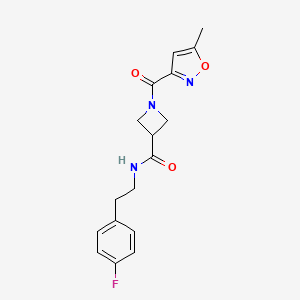![molecular formula C14H10BrClN2O3 B2523578 [(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-56-4](/img/structure/B2523578.png)
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit anticancer, antifungal, and antiviral activities. In addition, it has been used as a building block for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, such as histone deacetylases and DNA methyltransferases, which are involved in various cellular processes, including gene expression and DNA repair.
Biochemical and Physiological Effects:
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of certain fungi and viruses. However, further studies are needed to determine its exact biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. In addition, it exhibits potent biological activities, making it a promising lead compound for drug discovery. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
Several future directions for the research on [(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be identified. These include:
1. Further studies on its mechanism of action and biochemical and physiological effects.
2. Development of more efficient and selective synthesis methods.
3. Exploration of its potential applications in other fields, such as material science and agriculture.
4. Investigation of its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections.
Conclusion:
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of [(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding active ester. This ester is then reacted with (3-bromophenyl)carbamic acid to yield the desired product.
properties
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-9-3-1-4-10(7-9)18-12(19)8-21-14(20)11-5-2-6-17-13(11)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOFRVCLZJSLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)
![3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2523497.png)
![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523499.png)

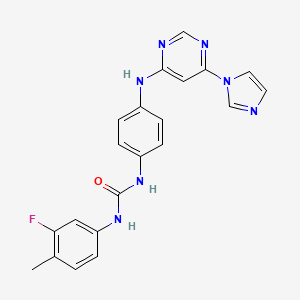

![2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide](/img/no-structure.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)
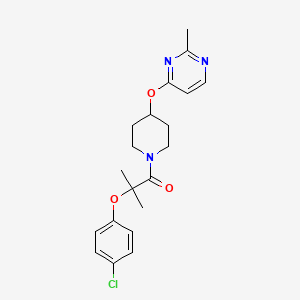
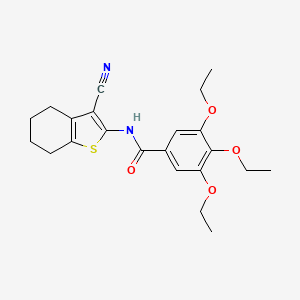
![N-cyclohexyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2523512.png)
